D-Biopterin

Description

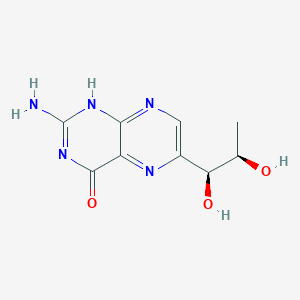

Structure

2D Structure

Properties

IUPAC Name |

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36183-24-1, 13039-62-8, 22150-76-1 | |

| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricate Role of D-Biopterin as an Enzymatic Cofactor: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the pivotal function of D-Biopterin (in its reduced form, Tetrahydrobiopterin or BH4) as an indispensable enzymatic cofactor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and therapeutic interventions related to BH4-dependent enzymes.

Introduction

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), the physiologically active form of this compound, is a critical cofactor for a select group of essential enzymes.[1][2] Its involvement spans vital metabolic processes, including the synthesis of monoamine neurotransmitters, the catabolism of phenylalanine, and the production of nitric oxide.[1][3][4] Consequently, dysregulation of BH4 metabolism or function is implicated in a range of pathologies, from inherited metabolic disorders to cardiovascular and neurological diseases. This technical guide provides an in-depth exploration of BH4's function as an enzymatic cofactor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways to support advanced research and drug development.

Core Functions of this compound (BH4) as an Enzymatic Cofactor

BH4 is an essential cofactor for three main classes of enzymes: aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase. For the aromatic amino acid hydroxylases, BH4 acts as a reductant, enabling the incorporation of one atom of molecular oxygen into the amino acid substrate. In the case of nitric oxide synthases, BH4 plays a crucial role in the five-electron oxidation of L-arginine to produce nitric oxide and L-citrulline. Alkylglycerol monooxygenase utilizes BH4 to cleave the ether bond in alkylglycerols.

Aromatic Amino Acid Hydroxylases (AAAHs)

The AAAH family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are rate-limiting enzymes in crucial metabolic pathways.

-

Phenylalanine Hydroxylase (PAH): PAH catalyzes the conversion of phenylalanine to tyrosine. A deficiency in PAH or its cofactor BH4 leads to hyperphenylalaninemia and the genetic disorder phenylketonuria (PKU).

-

Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) from tyrosine.

-

Tryptophan Hydroxylase (TPH): TPH catalyzes the initial and rate-limiting step in the synthesis of serotonin from tryptophan.

Nitric Oxide Synthases (NOS)

All three isoforms of nitric oxide synthase—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—require BH4 for their catalytic activity. In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide radicals instead of nitric oxide, contributing to oxidative stress and endothelial dysfunction.

Alkylglycerol Monooxygenase (AGMO)

AGMO is responsible for the cleavage of the ether bond in alkylglycerols, a class of ether lipids. This enzyme is crucial for the catabolism of these lipids and is also dependent on BH4 for its function.

Quantitative Data: Enzyme Kinetics

The following tables summarize the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for BH4 with its dependent enzymes. These values can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.

| Enzyme | Substrate | Km (µM) for BH4 | Vmax (nmol/min/mg) | Source Organism/System | Reference(s) |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | 2-3 | Not specified | Rat Liver | |

| Tyrosine Hydroxylase (TH) | Tyrosine | ~24 (non-phosphorylated) | Not specified | Human (recombinant) | |

| Tyrosine Hydroxylase (TH) | Tyrosine | ~11 (phosphorylated) | Not specified | Human (recombinant) | |

| Tryptophan Hydroxylase (TPH) | Tryptophan | ~18.1 | Not specified | RBL2H3 cells | |

| Nitric Oxide Synthase (NOS) | L-Arginine | 0.02-0.03 | Not specified | Not specified |

Note: Vmax values are often reported in various units and are highly dependent on the purity and specific activity of the enzyme preparation, making direct comparisons challenging.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's function.

Biosynthesis of Neurotransmitters

Nitric Oxide Synthesis and the Role of BH4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound as an enzymatic cofactor.

Protocol 1: Assay for Tyrosine Hydroxylase Activity by HPLC

This protocol is adapted from a method employing coulometric detection for enhanced sensitivity and minimal sample preparation.

1. Materials and Reagents:

-

Tissue homogenates (e.g., human brain) or cell lysates (e.g., rat pheochromocytoma PC12h cells)

-

L-tyrosine

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4)

-

Catalase

-

NSD-1055 (or other aromatic L-amino acid decarboxylase inhibitor)

-

FeSO4 (for brain homogenates)

-

0.1 M Perchloric acid

-

HPLC system with a coulometric electrochemical detector

2. Enzyme Reaction:

-

Prepare a reaction mixture containing L-tyrosine, (6R)BH4, catalase, and NSD-1055 in an appropriate buffer. For human brain homogenates, also include Fe2+ ions.

-

Add the enzyme sample (tissue homogenate or cell lysate) to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding an equal volume of 0.1 M perchloric acid.

3. Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to pellet precipitated proteins.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm).

4. HPLC Analysis:

-

Inject the filtered sample directly onto the HPLC system.

-

Separate the components using a suitable column and mobile phase.

-

Detect and quantify the L-DOPA produced using the coulometric electrochemical detector.

Protocol 2: Colorimetric Assay for Nitric Oxide Synthase (NOS) Activity

This protocol is based on the Griess reaction, which detects nitrite, a stable and oxidized product of nitric oxide.

1. Materials and Reagents:

-

Cell or tissue lysates

-

NOS Assay Buffer

-

NOS Substrate (L-arginine)

-

NOS Cofactors (including NADPH, FAD, FMN, and BH4)

-

Nitrate Reductase (to convert nitrate to nitrite for total NO measurement)

-

Griess Reagent 1 (e.g., sulfanilamide in acid)

-

Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in acid)

-

96-well microplate

-

Microplate reader

2. Sample Preparation:

-

Homogenize tissue or lyse cells in cold NOS Assay Buffer containing protease inhibitors.

-

Centrifuge the homogenate/lysate to clarify the supernatant.

-

Determine the protein concentration of the supernatant.

3. Enzyme Reaction:

-

Add a defined amount of protein from the sample supernatant to the wells of a 96-well plate.

-

Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate, and NOS Cofactors.

-

Add the reaction mix to the sample wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

4. Nitrite Detection (Griess Reaction):

-

If measuring total nitric oxide production, add Nitrate Reductase and its cofactors to the wells and incubate to convert nitrate to nitrite.

-

Add Griess Reagent 1 to all wells.

-

Add Griess Reagent 2 to all wells.

-

Incubate at room temperature for approximately 10-15 minutes to allow for color development.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Protocol 3: Quantification of BH4 in Tissue Samples by HPLC with Electrochemical Detection

This protocol provides a method for the direct measurement of BH4 in biological samples.

1. Materials and Reagents:

-

Tissue samples

-

Homogenization buffer (e.g., containing antioxidants like DTE and metal chelators like DTPA)

-

Perchloric acid or other protein precipitating agent

-

HPLC system with an electrochemical detector (ECD)

-

Synergi Polar-RP column or equivalent

-

Mobile phase (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)

2. Sample Preparation:

-

Homogenize the tissue sample on ice in the homogenization buffer.

-

Precipitate proteins by adding a protein precipitating agent (e.g., perchloric acid).

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

-

Filter the supernatant through a 10 kDa cut-off filter to remove any remaining proteins.

-

The resulting protein-free supernatant is ready for HPLC analysis.

3. HPLC-ECD Analysis:

-

Inject a defined volume of the prepared sample onto the HPLC system.

-

Separate BH4 from other components using an isocratic flow of the mobile phase.

-

Detect BH4 using the electrochemical detector set at an appropriate potential (e.g., +280 mV).

-

Quantify the BH4 concentration by comparing the peak area to a standard curve prepared with known concentrations of BH4.

Experimental Workflows

The following diagrams illustrate common experimental workflows in this compound research.

Workflow for Enzyme Activity Assay

Workflow for Neurotransmitter Quantification from Brain Tissue

Conclusion

This compound, in its reduced form BH4, is a cornerstone of several indispensable metabolic pathways. A thorough understanding of its role as an enzymatic cofactor is paramount for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers, offering a synthesis of critical quantitative data, detailed experimental protocols, and clear visual representations of the complex biological systems in which BH4 operates. Continued investigation into the intricate mechanisms of BH4-dependent enzymes holds significant promise for advancing human health.

References

Unraveling the Stereospecificity of Biopterin: A Technical Guide to the Biological Activities of D- and L-Isomers

For Immediate Release

This technical guide provides a comprehensive analysis of the stereoisomeric differences between D- and L-biopterin, with a focus on their distinct biological activities. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, cardiovascular disease, and metabolic disorders. This document elucidates the critical role of stereochemistry in the function of tetrahydrobiopterin (BH4) as an essential enzyme cofactor.

Core Findings: L-erythro-Tetrahydrobiopterin as the Active Cofactor

The biological activity of biopterin is critically dependent on its stereochemistry, with the reduced form, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4), being the sole active cofactor for several key enzymes in human physiology.[1][2][3][4][5] These enzymes include the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—and nitric oxide synthase (NOS). Consequently, L-BH4 is indispensable for the biosynthesis of neurotransmitters such as dopamine and serotonin, and the vasodilator nitric oxide.

In contrast, other stereoisomers of tetrahydrobiopterin, including those of the D-configuration, exhibit significantly lower or even inhibitory activity. For instance, while the L-erythro and D-threo isomers of tetrahydrobiopterin show comparable cofactor activities for tyrosine hydroxylase, the D-erythro and L-threo isomers are markedly less active. Furthermore, the (6S)-L-erythro isomer of BH4 is nearly inactive as a cofactor for tryptophan hydroxylase and can act as an antagonist to the dopamine-releasing effects of the active (6R)-L-erythro isomer.

The oxidized form of L-biopterin, 7,8-dihydro-L-biopterin, is a product of BH4 oxidation and is biologically inactive as a cofactor. However, it can be recycled back to the active L-BH4 form via the salvage pathway.

Quantitative Analysis of Biopterin Isomer Activity

The following table summarizes the available quantitative data on the differential activity of D- and L-biopterin stereoisomers with key enzymes.

| Enzyme | Biopterin Isomer | Parameter | Value | Species/System | Reference |

| Tyrosine Hydroxylase | L-erythro-tetrahydrobiopterin | Km | ~20 µM (at <100 µM) | Bovine Adrenal Medulla | |

| D-threo-tetrahydrobiopterin | Km | ~20 µM (at <100 µM) | Bovine Adrenal Medulla | ||

| D-erythro-tetrahydrobiopterin | Km | Constant | Bovine Adrenal Medulla | ||

| L-threo-tetrahydrobiopterin | Km | Constant | Bovine Adrenal Medulla | ||

| Tryptophan Hydroxylase | (6R)-L-erythro-tetrahydrobiopterin | Vmax | High | Rat Brain | |

| (6S)-L-erythro-tetrahydrobiopterin | Vmax | Very Low (nearly inactive) | Rat Brain | ||

| Dopamine Release | (6R)-L-erythro-tetrahydrobiopterin | Effect | Stimulatory | Rat Striatum | |

| (6S)-L-erythro-tetrahydrobiopterin | Effect | Antagonistic | Rat Striatum |

Signaling and Metabolic Pathways

The biological activity of L-BH4 is intricately linked to its biosynthesis and recycling pathways, which ensure a sufficient supply of this critical cofactor.

Tetrahydrobiopterin Biosynthesis and Recycling

Caption: Biosynthesis and recycling pathways of tetrahydrobiopterin (BH4).

Role of L-BH4 in Neurotransmitter and Nitric Oxide Synthesis

Caption: L-BH4 as an essential cofactor for key enzymatic reactions.

Experimental Protocols

Measurement of Tetrahydrobiopterin by HPLC with Electrochemical Detection

This method allows for the direct and reliable quantification of BH4 and its oxidized form, dihydrobiopterin (BH2), in biological samples.

1. Sample Preparation:

- Homogenize tissue samples in an acidic extraction buffer (e.g., 0.1 M HCl) containing antioxidants such as 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA) to prevent auto-oxidation of BH4.

- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

- Collect the supernatant for analysis.

2. HPLC System:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer at a low pH (e.g., pH 2.6-3.0) with DTE and DTPA is employed.

- Flow Rate: A constant flow rate (e.g., 0.5-1.0 mL/min) is maintained.

3. Electrochemical Detection:

- An electrochemical detector with a multi-channel coulometric cell is used.

- Set multiple electrodes at increasing oxidation potentials. BH4 is detected at lower potentials (e.g., +150 to +280 mV), while BH2 is detected at a higher potential (e.g., +600 mV).

4. Quantification:

- Generate standard curves for both BH4 and BH2 using known concentrations.

- Quantify the amounts of BH4 and BH2 in the samples by comparing their peak areas to the respective standard curves.

Phenylalanine Hydroxylase Activity Assay

This assay measures the conversion of radiolabeled phenylalanine to tyrosine, providing a direct measure of PAH enzyme activity.

1. Preparation of Lysate:

- Homogenize liver tissue or other cells expressing PAH in a suitable buffer (e.g., phosphate buffer, pH 6.8) containing a reducing agent like dithioerythritol.

- Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- Potassium phosphate buffer (pH 6.8)

- Dithioerythritol

- L-phenylalanine

- Radiolabeled [14C]phenylalanine

- The synthetic cofactor 6-methyltetrahydropterin or the natural cofactor L-BH4.

- Catalase to remove any hydrogen peroxide that may form.

3. Enzyme Reaction:

- Add the cell or tissue lysate to the reaction mixture to initiate the reaction.

- Incubate at a controlled temperature (e.g., 25-37°C) for a specific time (e.g., 30-60 minutes).

- Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by boiling.

4. Product Separation and Quantification:

- Separate the radiolabeled tyrosine product from the phenylalanine substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Quantify the amount of radiolabeled tyrosine formed using a phosphorimager or by liquid scintillation counting.

- Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the lysate.

Conclusion

The biological activity of biopterin is exquisitely dependent on its stereochemical configuration. Only the (6R)-L-erythro isomer of tetrahydrobiopterin functions as an essential cofactor for critical enzymatic reactions involved in neurotransmitter and nitric oxide synthesis. Other stereoisomers, including D-forms, are largely inactive or can even be inhibitory. This stereospecificity has profound implications for the development of therapeutic strategies targeting BH4-dependent pathways, as the administration of the correct isomer is paramount for achieving the desired physiological effects. The experimental protocols outlined in this guide provide a framework for the accurate assessment of biopterin levels and enzyme activities, which is fundamental for advancing research in this field.

References

- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]

- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemistry of biopterin cofactor and facile methods for the determination of the stereochemistry of a biologically active 5,6,7,8-tetrahydropterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the In Vivo Regulation of D-Biopterin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the in vivo biosynthesis of D-Biopterin (Tetrahydrobiopterin, BH4), an essential cofactor for numerous metabolic pathways. The guide details the key enzymatic steps, feedback loops, and external modulatory factors, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating complex relationships through signaling and workflow diagrams.

Core Biosynthetic Pathways of this compound

This compound is synthesized and regenerated through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway. These pathways ensure a tightly controlled intracellular concentration of BH4, which is critical for the function of aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.[1]

De Novo Synthesis Pathway

The de novo pathway synthesizes BH4 from guanosine triphosphate (GTP). This multi-step process is the primary route for BH4 production and is subject to complex regulation.

-

GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme of the de novo pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin triphosphate.[2] Its activity is a major control point in BH4 biosynthesis.

-

6-Pyruvoyl-Tetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.

-

Sepiapterin Reductase (SPR): In the final step, SPR catalyzes the two-step reduction of 6-pyruvoyl-tetrahydropterin to BH4, utilizing NADPH as a cofactor.[3]

Salvage and Recycling Pathways

The salvage and recycling pathways are crucial for maintaining BH4 homeostasis by regenerating the active cofactor from its oxidized forms.

-

Salvage Pathway: This pathway can synthesize BH4 from sepiapterin, an intermediate that can be formed from 6-pyruvoyl-tetrahydropterin. Sepiapterin is first reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase or other reductases, and then BH2 is reduced to BH4 by dihydrofolate reductase (DHFR).[4]

-

Recycling Pathway: During enzymatic reactions where BH4 acts as a cofactor, it is oxidized to quinonoid dihydrobiopterin (qBH2). Dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4, allowing for its reuse.[1]

Diagram of this compound Biosynthetic Pathways

Caption: Overview of the de novo, salvage, and recycling pathways for this compound (BH4) biosynthesis.

Regulation of this compound Biosynthesis

The in vivo concentration of this compound is meticulously controlled through a multi-layered regulatory network that includes allosteric feedback mechanisms, transcriptional regulation by cytokines and other signaling molecules, and substrate availability.

Allosteric Regulation of GTP Cyclohydrolase I

The activity of GCH1, the rate-limiting enzyme, is finely tuned by the interplay of BH4 and the amino acid L-phenylalanine, a process mediated by the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP).

-

Feedback Inhibition by BH4: High levels of BH4 promote the binding of GFRP to GCH1, forming an inhibitory complex that reduces GCH1 activity. This negative feedback loop prevents the overproduction of BH4.

-

Feed-forward Activation by L-Phenylalanine: Conversely, elevated levels of L-phenylalanine, a substrate for the BH4-dependent enzyme phenylalanine hydroxylase, stimulate the GCH1-GFRP complex, leading to increased BH4 synthesis. This ensures that sufficient cofactor is available for phenylalanine metabolism.

Diagram of GCH1 Allosteric Regulation

References

- 1. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. cdn.tailieu.vn [cdn.tailieu.vn]

- 4. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of D-Biopterin as a Metabolic Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Biopterin, in its reduced form tetrahydrobiopterin (BH4), is a critical cofactor for a series of indispensable enzymatic reactions within the body.[1][2] Its role as a precursor is fundamental to the synthesis of essential neurotransmitters and the production of nitric oxide, placing it at the heart of numerous physiological and pathological processes.[2][3][4] This technical guide provides an in-depth exploration of this compound's metabolic significance, detailing the enzymatic pathways it fuels, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular interactions. A thorough understanding of these pathways is paramount for researchers and professionals involved in drug development targeting neurological, cardiovascular, and metabolic disorders.

This compound Metabolism: The Synthesis of a Vital Cofactor

The biologically active form of this compound, tetrahydrobiopterin (BH4), is synthesized and regenerated through three interconnected metabolic pathways: the de novo pathway, the salvage pathway, and the recycling pathway. These pathways ensure a steady supply of BH4, which is essential for the function of key enzymes.

De Novo Synthesis Pathway

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.

-

GTP cyclohydrolase I (GCH1): This rate-limiting enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.

-

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

-

Sepiapterin reductase (SR): The final step involves the two-step reduction of 6-pyruvoyltetrahydropterin to BH4, catalyzed by sepiapterin reductase.

Salvage and Recycling Pathways

The salvage pathway provides an alternative route to BH4 synthesis, particularly from sepiapterin, which can be formed from intermediates of the de novo pathway. Dihydrofolate reductase (DHFR) plays a crucial role in this pathway by reducing dihydrobiopterin (BH2) to BH4. The recycling pathway is essential for regenerating BH4 after it has been oxidized to quinonoid dihydrobiopterin (qBH2) during its cofactor activity. This regeneration is primarily carried out by the enzyme dihydropteridine reductase (DHPR).

Quantitative Data on this compound Metabolism

Understanding the kinetics of the enzymes involved in BH4 synthesis and the physiological concentrations of the various pterins is crucial for assessing metabolic status and for drug development.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes in the BH4 synthesis pathways.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source |

| GTP Cyclohydrolase I | GTP | 6.5 - 110 | 12 - 19 min-1 | E. coli, Nocardia |

| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 nmol/min/mg | Not specified |

| Sepiapterin Reductase | Sepiapterin | 14.3 | 1.1 sec-1 | Human |

| Sepiapterin Reductase | NADPH | 10 | - | Human |

| Dihydrofolate Reductase | Dihydrobiopterin | 88.2 (Ki) | - | Mouse |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, cofactors) and the source of the enzyme.

Physiological Concentrations of Tetrahydrobiopterin and Related Pterins

The concentrations of BH4 and its precursors/metabolites vary across different biological fluids and tissues.

| Analyte | Matrix | Species | Concentration Range |

| Tetrahydrobiopterin (BH4) | Plasma | Human | 3.51 ± 0.94 ng/mL |

| Tetrahydrobiopterin (BH4) | Plasma | Human (oral dose) | Cmax: 258.7-259.0 nmol/L |

| Tetrahydrobiopterin (BH4) | CSF | Human | 31 - 35 nM/L |

| Tetrahydrobiopterin (BH4) | CSF | Human (Parkinson's) | Increased vs. control |

| Tetrahydrobiopterin (BH4) | Brain Tissue | Human (Parkinson's) | Reduced vs. control |

| Tetrahydrobiopterin (BH4) | Liver | Rat | Varies with diet |

| Total Biopterin | Plasma | Human | 5.05 ± 1.14 ng/mL |

| Dihydrobiopterin (BH2) | Plasma | Human | 1.54 ± 0.48 ng/mL |

| Neopterin | Urine | Human | 6018 pmol/mg creatinine |

| Biopterin | Urine | Human | 9104 pmol/mg creatinine |

| Sepiapterin | Plasma | Human | 0.75 - 500 ng/mL (post-administration) |

Note: Concentrations can be influenced by age, health status, and diet. CSF = Cerebrospinal Fluid.

Role of this compound as a Precursor in Key Metabolic Pathways

BH4, derived from this compound, is an essential cofactor for two major classes of enzymes: aromatic amino acid hydroxylases and nitric oxide synthases.

Neurotransmitter Synthesis

BH4 is indispensable for the synthesis of several key monoamine neurotransmitters.

-

Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine, the precursor for dopamine, norepinephrine, and epinephrine.

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, converting tyrosine to L-DOPA.

-

Tryptophan Hydroxylase (TPH): Catalyzes the initial and rate-limiting step in the synthesis of serotonin from tryptophan.

Nitric Oxide Synthesis

All three isoforms of nitric oxide synthase (NOS) — endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) — require BH4 as a cofactor to produce nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. A deficiency in BH4 can lead to "NOS uncoupling," where the enzyme produces superoxide radicals instead of NO, contributing to oxidative stress.

Experimental Protocols

Accurate measurement of this compound and its metabolites, as well as the activity of related enzymes, is essential for research and clinical diagnostics.

Quantification of Tetrahydrobiopterin and Related Pterins by HPLC

High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is a widely used method for the quantification of BH4 and other pterins.

Sample Preparation:

-

Biological samples (plasma, tissue homogenates, CSF) must be collected and processed in the presence of antioxidants, such as dithioerythritol (DTE), to prevent the oxidation of BH4.

-

Deproteinization is typically achieved by adding an acid, such as perchloric acid or trichloroacetic acid, followed by centrifugation.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A common mobile phase is a phosphate buffer at a specific pH (e.g., pH 2.6 or 4.5) with a small percentage of an organic modifier like methanol.

-

Detection:

-

Electrochemical Detection (ECD): Highly sensitive for the direct measurement of the redox-active BH4 and BH2.

-

Fluorescence Detection (FD): Requires pre- or post-column oxidation of the non-fluorescent reduced pterins to their fluorescent oxidized forms (e.g., biopterin).

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of pterins.

Sample Preparation:

-

Similar to HPLC, stabilization with antioxidants is crucial.

-

Protein precipitation is a common extraction method.

-

The use of stable isotope-labeled internal standards is recommended for accurate quantification.

LC-MS/MS Conditions (Example):

-

Chromatography: Reversed-phase liquid chromatography is typically used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Enzyme Activity Assays

Nitric Oxide Synthase (NOS) Activity Assay: NOS activity can be measured by monitoring the conversion of L-arginine to L-citrulline or by quantifying the production of nitric oxide. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common colorimetric method.

Aromatic Amino Acid Hydroxylase Activity Assays:

-

Phenylalanine Hydroxylase (PAH): Activity is typically determined by measuring the formation of tyrosine from phenylalanine using methods like LC-MS/MS.

-

Tryptophan Hydroxylase (TPH): Activity can be assayed by measuring the production of 5-hydroxytryptophan (5-HTP) from tryptophan. This can be done using HPLC with fluorescence or electrochemical detection, or through radioenzymatic assays.

Conclusion and Future Directions

This compound, as the precursor to the essential cofactor tetrahydrobiopterin, lies at the crossroads of several critical metabolic pathways. Its involvement in the synthesis of neurotransmitters and nitric oxide underscores its importance in maintaining neurological and cardiovascular health. Deficiencies or imbalances in the this compound metabolic network are implicated in a range of diseases, making the enzymes in its synthesis and regeneration pathways attractive targets for drug development.

The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working in this field. Future research should continue to focus on elucidating the tissue-specific regulation of this compound metabolism and the development of more targeted therapeutic strategies to modulate BH4 levels for the treatment of various disorders. The continued refinement of analytical techniques will further enhance our ability to accurately assess pterin profiles and their clinical significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 3. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of D-Biopterin on Phenylalanine Metabolism: A Technical Guide

Introduction

Tetrahydrobiopterin (BH4), an essential endogenous enzyme cofactor, plays a pivotal role in a multitude of metabolic pathways, most notably in the catabolism of the amino acid phenylalanine.[1][2][3] The biologically active stereoisomer, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, referred to herein as D-Biopterin in the context of its therapeutic use (commercially known as sapropterin), is indispensable for the function of phenylalanine hydroxylase (PAH).[4][5] This enzyme catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in its primary metabolic route. Deficiencies in either the PAH enzyme, due to genetic mutations, or in the biosynthesis or regeneration of BH4, lead to hyperphenylalaninemia (HPA), a condition characterized by elevated blood phenylalanine levels. If left untreated, severe HPA, known as Phenylketonuria (PKU), can result in profound neurological damage. This guide provides an in-depth examination of the biochemical and clinical impact of this compound on phenylalanine metabolism, detailing the underlying enzymatic pathways, mechanism of action, and the experimental protocols used to assess its function and efficacy.

Biochemical Pathways Involving Tetrahydrobiopterin

The concentration and availability of BH4 are tightly regulated through a coordinated network of biosynthetic, recycling, and salvage pathways.

Phenylalanine Hydroxylation and BH4 Recycling

The primary role of BH4 in phenylalanine metabolism is as a redox cofactor for Phenylalanine Hydroxlyase (PAH). During the hydroxylation of one molecule of phenylalanine to tyrosine, one molecule of BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). For the PAH enzyme to continue its catalytic function, BH4 must be continuously regenerated. This is accomplished by the BH4 recycling pathway, which involves two key enzymes: pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). DHPR reduces qBH2 back to its active tetrahydro- form, BH4, thus completing the cycle.

De Novo Biosynthesis of BH4

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a three-step enzymatic cascade.

-

GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme, converting GTP to 7,8-dihydroneopterin triphosphate.

-

6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.

-

Sepiapterin reductase (SR): The final step involves the reduction of 6-pyruvoyl-tetrahydropterin to the active cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

Genetic defects in any of these enzymes can lead to BH4 deficiency, a rare cause of HPA.

The Salvage Pathway

An alternative route for BH4 synthesis is the salvage pathway. This pathway can convert sepiapterin, an intermediate, into dihydrobiopterin (BH2), which is then reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). This pathway is significant because sepiapterin can be formed from intermediates of the de novo pathway, and it provides a route for BH4 synthesis that is independent of the initial de novo enzymes. Sepiapterin is considered a more bioavailable precursor to BH4 than exogenously administered synthetic BH4.

Mechanism of Action on Phenylalanine Hydroxylase

BH4 influences PAH activity through multiple mechanisms beyond its role as a simple cofactor.

-

Catalytic Cofactor: As detailed above, BH4 provides the reducing equivalents necessary for the hydroxylation of phenylalanine. One mole of BH4 is oxidized for each mole of phenylalanine hydroxylated.

-

Enzyme Regulation and Stability: BH4 acts as a negative regulator of PAH activation by phenylalanine at low, physiological concentrations of the amino acid. It also has a significant stabilizing effect on the PAH enzyme. Studies have shown that the presence of BH4 can act as a pharmacological chaperone, protecting the PAH enzyme from auto-inactivation and degradation, thereby increasing its steady-state levels and residual activity in vivo. This chaperone-like effect is a key molecular explanation for the efficacy of BH4 therapy in certain PKU patients.

-

BH4-Responsive PKU: A subset of patients with PKU, typically those with milder phenotypes, carry specific PAH gene mutations that result in a mutant enzyme with substantial residual activity. These mutant proteins often have impaired folding, stability, or catalytic function. In these cases, supraphysiological doses of this compound can overcome these defects by stabilizing the mutant PAH enzyme, leading to increased activity and a subsequent reduction in blood phenylalanine levels. Responsiveness is highly dependent on the specific genotype.

Quantitative Data and Clinical Findings

Pharmacokinetics of Oral this compound

The clinical use of this compound requires a thorough understanding of its pharmacokinetic profile. Oral administration leads to variable absorption and bioavailability among individuals.

Table 1: Pharmacokinetic Parameters of Oral Tetrahydrobiopterin (BH4)

| Parameter | Value | Dosage | Study Population | Source |

|---|---|---|---|---|

| Tmax (Time to Max Concentration) | 1 - 4 hours | 10 mg/kg | 4 Adults | |

| 4 hours (median) | 20 mg/kg | 71 HPA Patients | ||

| Cmax (Max Concentration) | 258.7 - 259.0 nmol/L | 10 mg/kg | 4 Adults | |

| AUC (Area Under the Curve) | 1708 - 1958 nmol*h/L (up to 10h) | 10 mg/kg | 4 Adults | |

| 370 nmol*h/g Hb (0-32h) | 20 mg/kg | 71 HPA Patients | ||

| Elimination Half-life (t1/2) | 3.3 - 5.1 hours | 10 mg/kg | 4 Adults | |

| ~1.2 hours | Single Oral Dose | C57BL/6 Mice |

| | 46.0 hours (elimination phase) | 20 mg/kg | 71 HPA Patients | |

Note: A 60% higher AUC was observed when the dosage was doubled to 20 mg/kg in one study. Sublingual administration may also increase plasma concentrations compared to oral administration.

Clinical Efficacy in PKU

Clinical trials have demonstrated that this compound (sapropterin) is an effective therapy for a subset of PKU patients. Responsiveness is typically defined as a ≥30% reduction in blood phenylalanine levels following a BH4 loading test.

Table 2: Summary of Clinical Trial Results for this compound (Sapropterin) in PKU

| Study Phase / Type | Patient Population | Dosage | Key Outcomes | Source |

|---|---|---|---|---|

| Phase II Clinical Trial | 485 PKU patients | Daily doses | 17% of patients showed a therapeutic response. | |

| Phase III Clinical Trial | Responders from Phase II | 5, 10, and 20 mg/kg/day | Showed a persistent, dose-dependent reduction in blood Phe. | |

| Oral Challenge Study | 36 patients (classical, atypical, mild PKU) | 10 mg/kg (single dose) | 58.3% (21/36) responded with a >30% decline in blood Phe at 24 hours. |

| Phase III (APHENITY Trial - Sepiapterin) | 98 PKU patients (adult & pediatric) | Not specified | 69% mean Phe reduction in classical PKU patients. | |

Effects on Phenylalanine Oxidation

The impact of BH4 on PAH activity in vivo can be measured using a phenylalanine breath test, which quantifies the conversion of labeled L-[1-¹³C]phenylalanine to ¹³CO₂.

Table 3: Effects of BH4 on Phenylalanine Oxidation Rates in Healthy Controls

| Condition | Parameter | Value (Phenylalanine alone) | Value (Phenylalanine + BH4) | Source |

|---|---|---|---|---|

| Physiological Blood Phe | Δ¹³C Peak (‰) | 40.8 | 21.6 | |

| CRR₁₂₀ (%) | 16.9 | 10.2 | ||

| High Blood Phe | Δ¹³C Peak (‰) | 30.7 | 46.0 |

| | CRR₁₂₀ (%) | 19.9 | 21.1 | |

Δ¹³C: Isotope ratio of ¹³CO₂/¹²CO₂. CRR₁₂₀: Cumulative recovery rate over 120 minutes. These results suggest that excessive BH4 may inhibit PAH at normal phenylalanine levels but activates it under high phenylalanine conditions.

Experimental Protocols

Determination of Biopterin Levels in Biological Samples

Accurate measurement of BH4 and its oxidized forms (BH2, Biopterin) is critical for diagnosing BH4 deficiencies and for pharmacokinetic studies. BH4 is highly susceptible to oxidation, requiring specific sample handling procedures.

Methodology: HPLC with Electrochemical or Fluorescence Detection

This is a common and sensitive method for quantifying pterins.

-

Sample Collection and Stabilization: Collect blood or plasma into tubes containing antioxidants such as dithioerythritol (DTE) to prevent the oxidation of BH4. Store samples at -80°C.

-

Sample Preparation (Protein Precipitation): Deproteinize the plasma, tissue homogenate, or CSF sample by adding an acid, such as trichloroacetic acid or perchloric acid. Centrifuge to pellet the precipitated protein.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase "ion-pair" liquid chromatography (HPLC) system. The mobile phase and column are selected to achieve separation of BH4, BH2, and other pterins.

-

Detection:

-

Electrochemical Detection (ECD): As the analytes elute from the column, they pass through an electrochemical cell where a potential is applied, causing the oxidation or reduction of the pterins. The resulting current is proportional to the concentration. This method can directly detect BH4.

-

Fluorescence Detection (FD): Reduced pterins like BH4 are not naturally fluorescent. To measure them, a differential oxidation method is often employed. One aliquot is oxidized under acidic conditions (converting BH4 and BH2 to fluorescent biopterin), and another under alkaline conditions (converting only BH2 to biopterin). The difference in biopterin concentration between the two runs allows for the calculation of the original BH4 concentration. Alternatively, post-column coulometric oxidation can be used to convert all pterins to their fluorescent forms for simultaneous measurement in a single run.

-

-

Quantification: Calculate concentrations by comparing the peak areas of the samples to those of known standards.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high specificity and is widely used in clinical and nonclinical studies.

-

Sample Collection and Stabilization: As above, use antioxidants (e.g., 0.1% DTE) to prevent post-collection oxidation.

-

Extraction and Oxidation: Extract the samples and then deliberately oxidize all BH4 to biopterin under controlled basic conditions.

-

Analysis: Measure the total biopterin concentration using LC-MS/MS.

-

Quantification: The initial BH4 concentration is determined indirectly by measuring the total biopterin concentration and applying a pre-determined, species-specific oxidation conversion ratio.

Protocol for a BH4 Loading Test

The BH4 loading test is the standard procedure to identify patients with BH4-responsive PKU.

-

Baseline Measurement: Obtain a baseline blood sample to measure the phenylalanine concentration.

-

BH4 Administration: Administer a single oral dose of this compound, typically 10 or 20 mg/kg body weight.

-

Timed Blood Sampling: Collect subsequent blood samples at specific time points after administration. A common protocol involves sampling at 0, 4, 8, and 24 hours. Some protocols may extend sampling to 48 hours.

-

Phenylalanine Measurement: Analyze the phenylalanine concentration in all collected blood spots or plasma samples, often using tandem mass spectrometry (MS/MS).

-

Assessment of Response: A positive response is generally defined as a reduction in blood phenylalanine concentration of at least 30% from the baseline value at any point during the 24-hour test period.

Measurement of Phenylalanine Hydroxylase (PAH) Activity

Assessing the direct effect of BH4 on PAH enzyme kinetics is crucial for research purposes, particularly when studying specific mutations.

Methodology: In Vitro HPLC-Based Assay

This protocol measures the production of L-tyrosine from L-phenylalanine in a controlled environment.

-

Enzyme Source: Use purified recombinant human PAH (wild-type or mutant forms) expressed in a system like E. coli.

-

Enzyme Activation (Optional): To measure the activity of the fully activated enzyme, pre-incubate the PAH with 1 mM L-phenylalanine. For non-activated measurements, omit this step.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

The PAH enzyme.

-

L-phenylalanine (substrate, e.g., 1 mM).

-

BH4 (cofactor, e.g., 75 µM).

-

Catalase to remove hydrogen peroxide.

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 minute).

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Analysis:

-

Centrifuge the terminated reaction mixture to remove precipitated protein.

-

Inject the supernatant into an HPLC system equipped with a fluorescence detector.

-

Separate L-tyrosine from other components on a reverse-phase column.

-

Quantify the amount of L-tyrosine produced by comparing its fluorescence signal to a standard curve.

-

-

Calculation: Calculate the specific activity of the enzyme (e.g., in nmol of tyrosine produced per minute per mg of enzyme). Kinetic parameters like Kₘ (for BH4) and S₀.₅ (for phenylalanine) can be determined by varying the concentration of one substrate while keeping the other saturated.

Conclusion

This compound is a cornerstone of phenylalanine metabolism, functioning not only as an essential cofactor for phenylalanine hydroxylase but also as a crucial regulator and stabilizer of the enzyme. Its impact extends from fundamental biochemistry to clinical practice, where synthetic this compound (sapropterin) has become an important pharmacological therapy for a significant subset of patients with Phenylketonuria. The ability of exogenous this compound to enhance residual enzyme function highlights the importance of protein stability and chaperone-like effects in managing this metabolic disorder. Continued research into the pharmacokinetics of BH4, the development of more bioavailable precursors like sepiapterin, and a deeper understanding of genotype-phenotype correlations will further refine therapeutic strategies and improve outcomes for individuals with hyperphenylalaninemia.

References

- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 4. The fate of intravenously administered tetrahydrobiopterin and its implications for heterologous gene therapy of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Measurement of D-Biopterin in Brain Tissue Homogenates

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Biopterin, and its reduced form tetrahydrobiopterin (BH4), is a critical endogenous cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin.[1][2] It is also a cofactor for nitric oxide synthases.[2] Accurate quantification of biopterin levels in brain tissue is essential for neuroscience research and for developing therapeutics targeting neurological and psychiatric disorders.[1] This document provides detailed protocols for measuring this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Considerations for Biopterin Measurement

Pteridines can exist in three oxidation states: the fully reduced tetrahydro- form (BH4), the partially oxidized dihydro- form (BH2), and the fully oxidized aromatic form (Biopterin).[3] BH4 is highly unstable and prone to oxidation to BH2 and biopterin. Therefore, sample preparation requires antioxidants and careful handling to either preserve the native redox states or to oxidize all forms to biopterin for total biopterin measurement.

-

Stability: Reduced biopterins are unstable and susceptible to oxidation from heat, light, and changes in pH. The use of antioxidants like dithiothreitol (DTT) during sample preparation is crucial.

-

Quantification Strategy: Methods can be designed to measure the different redox forms (BH4, BH2, Biopterin) separately or to measure total biopterin by oxidizing all forms to the stable, fluorescent biopterin molecule.

Experimental Workflow Overview

The general workflow for biopterin analysis in brain tissue involves tissue homogenization, protein precipitation to clear the sample, and subsequent analysis by a chromatographic method.

Caption: General experimental workflow for biopterin analysis in brain tissue.

Protocol 1: Total Biopterin Measurement via HPLC with Fluorescence Detection

This protocol is based on the principle of differential oxidation, where all biopterin forms (BH4, BH2) are oxidized to biopterin, which is highly fluorescent and can be easily detected.

1. Materials and Reagents

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Iodine solution (I₂ in KI)

-

Ascorbic acid

-

Dithiothreitol (DTT)

-

Biopterin standard

-

HPLC-grade methanol and water

-

Phosphate buffer for mobile phase

2. Brain Tissue Homogenization

-

Weigh the frozen brain tissue and place it in a pre-chilled homogenization tube.

-

Add 5-10 volumes of ice-cold 0.2 M HCl containing 1 mM DTT.

-

Homogenize the tissue using a sonicator or mechanical homogenizer on ice until no visible tissue clumps remain.

-

Transfer the homogenate to a microcentrifuge tube.

3. Sample Deproteinization and Oxidation

-

To the homogenate, add an equal volume of 1 M TCA to precipitate proteins.

-

Vortex vigorously for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant. This contains the mixture of biopterins.

-

Acidic Oxidation: To a 100 µL aliquot of the supernatant, add 10 µL of iodine solution (1% I₂ in 2% KI solution). Vortex and incubate for 1 hour at room temperature in the dark. This step oxidizes both BH4 and BH2 to biopterin.

-

Stop the reaction by adding 10 µL of 2% ascorbic acid to remove excess iodine. The brown color should disappear.

-

The sample is now ready for HPLC analysis.

4. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 2.6) with 5% methanol.

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

-

Quantification: Prepare a standard curve of biopterin (0.5 to 100 ng/mL) subjected to the same oxidation procedure. Calculate the concentration in the samples by comparing peak areas to the standard curve.

Protocol 2: this compound and its Redox Forms by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity, allowing for the simultaneous quantification of BH4, BH2, and biopterin without an oxidation step.

1. Materials and Reagents

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dithiothreitol (DTT) and Diethylenetriaminepentaacetic acid (DTPA)

-

LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid)

-

Stable isotope-labeled internal standards (e.g., ¹⁵N-BH4, ¹⁵N-BH2).

2. Brain Tissue Homogenization & Extraction

-

Homogenize weighed brain tissue in 5-10 volumes of ice-cold 0.2 M TCA (or 0.4 M PCA) containing a cocktail of antioxidants (e.g., 1 mM DTT and 0.1 mM DTPA).

-

Spike the homogenate with the internal standard solution.

-

Sonicate the sample in a 4°C water bath for 10-15 minutes.

-

Centrifuge at 19,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer it to an amber autosampler vial for analysis to prevent light degradation.

3. LC-MS/MS Conditions

-

LC Column: Reverse-phase C18 or a polar-embedded column (e.g., Poroshell 120 SB-C18, 2.1 x 150 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A stepwise or linear gradient elution is typically used to separate the polar pteridine compounds.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each analyte and internal standard.

Table 1: Example MRM Transitions for Biopterin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Biopterin | 238.1 | 194.1 |

| Dihydrobiopterin (BH2) | 240.1 | 196.1 |

| Tetrahydrobiopterin (BH4) | 242.1 | 166.1 |

| ¹⁵N₅-BH4 (Internal Std) | 247.1 | 171.1 |

Note: Specific transitions should be optimized for the instrument in use.

Data Presentation

The following table summarizes representative biopterin concentrations found in rodent brain tissue from the literature. Levels can vary based on brain region, species, and analytical method.

Table 2: Reported Biopterin Concentrations in Rodent Brain

| Species | Brain Region | Biopterin Form | Concentration | Reference |

| Rat | Whole Brain | Biopterin (B) | 0.117 µg/g | |

| Rat | Whole Brain | Dihydrobiopterin (BH2) | 0.204 µg/g | |

| Rat | Whole Brain | Tetrahydrobiopterin (BH4) | 0.341 µg/g | |

| Rat | Striatum | Tetrahydrobiopterin (BH4) | ~1.5 pmol/mg protein | |

| Mouse | Locus Coeruleus | Tetrahydrobiopterin (BH4) | ~0.2 pmol/µg protein |

Signaling Pathway and Metabolism

This compound is synthesized from guanosine triphosphate (GTP) through the de novo pathway and can be regenerated through salvage and recycling pathways.

Caption: Simplified overview of this compound biosynthesis and recycling pathways.

References

- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of D-Biopterin (as Tetrahydrobiopterin, BH4) in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

D-Biopterin, primarily in its reduced form, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is a critical endogenous enzyme cofactor.[1][2][3] It is indispensable for the activity of aromatic amino acid hydroxylases, which are rate-limiting enzymes in the biosynthesis of several key neurotransmitters, including dopamine, norepinephrine, and serotonin.[4][5] Additionally, BH4 is an essential cofactor for nitric oxide synthases (NOS), playing a vital role in cardiovascular function and immune response. Dysregulation of BH4 metabolism has been implicated in a range of pathologies, including phenylketonuria (PKU), neurological disorders, and cardiovascular diseases. Consequently, the accurate quantification of BH4 in biological samples is paramount for both basic research and the development of novel therapeutic strategies.

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of BH4 in plasma and cerebrospinal fluid (CSF). The protocol addresses the inherent challenge of BH4's susceptibility to oxidation by outlining specific sample handling and preparation procedures to ensure data accuracy and reproducibility.

Principle of the Method

This method employs reversed-phase HPLC for the chromatographic separation of BH4 from other endogenous matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Due to the rapid oxidation of BH4 to dihydrobiopterin (BH2) and subsequently to biopterin (B), two approaches can be considered: direct measurement of BH4 with stringent antioxidant measures, or indirect measurement where all biopterin forms are oxidized to B, and the total concentration is determined. This protocol focuses on the direct quantification of BH4, which requires meticulous sample stabilization. Stable isotope-labeled BH4 is used as an internal standard (IS) to correct for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Tetrahydrobiopterin (BH4) standard

-

Stable isotope-labeled Tetrahydrobiopterin (e.g., 15N-BH4)

-

Ascorbic acid

-

Dithioerythritol (DTE)

-

Trichloroacetic acid (TCA)

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2EDTA as anticoagulant)

-

Cerebrospinal Fluid (CSF)

Sample Collection and Stabilization

Extreme care must be taken during sample collection to prevent the auto-oxidation of BH4.

-

Blood Collection : Collect whole blood into Vacutainer® tubes containing K2EDTA as an anticoagulant and pre-chilled on wet ice.

-

Stabilization : Immediately after collection, add a freshly prepared antioxidant solution (e.g., 10% ascorbic acid) to the whole blood to achieve a final concentration of 1%. Alternatively, for plasma, transfer it to cryogenic vials containing 0.1% dithioerythritol.

-

Plasma Preparation : Centrifuge the stabilized blood sample at 4°C to separate the plasma.

-

Storage : Immediately store the stabilized plasma or CSF samples at -80°C until analysis. Samples should be protected from light.

Sample Preparation

-

Thaw frozen samples on wet ice.

-

In a microcentrifuge tube, add 50 µL of the sample (plasma, CSF, or standard).

-

Add 10 µL of the internal standard working solution (e.g., 15N-BH4 in an antioxidant solution).

-

To precipitate proteins, add 150 µL of a cold protein precipitation solution (e.g., 0.2M Trichloroacetic acid in methanol containing antioxidants).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer

HPLC Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., Poroshell 120 SB-C18, 2.7 µm, 150 x 2.1 mm) or Phenyl-Hexyl column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | A linear gradient appropriate for the separation of BH4 and its internal standard. Example: Start at 5% B, ramp to 95% B over 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | BH4 : Q1: m/z 242.1 -> Q3: m/z 166.1 15N-BH4 (IS) : Q1: m/z 247.1 -> Q3: m/z 171.1 (Example) |

| Collision Energy (CE) | Optimized for the specific instrument and analyte |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

Data Presentation and Performance Characteristics

The method should be validated according to standard bioanalytical method validation guidelines.

Table 1: Method Validation Summary

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.5 - 500 ng/mL in plasma |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Recovery | Consistent and reproducible across the calibration range. |

Table 2: Example MRM Transitions for Pterins

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| BH4 | 242.1 | 166.1 |

| BH2 | 240.1 | 164.1 |

| Biopterin | 238.1 | 194.1 |

| Neopterin | 254.1 | 194.1 |

Note: Specific m/z values may need to be optimized on the instrument used.

Visualizations

This compound (BH4) Biosynthesis and Cofactor Function

Caption: this compound (BH4) synthesis pathway and its role as a cofactor.

Experimental Workflow for BH4 Quantification

Caption: Workflow for HPLC-MS/MS quantification of this compound (BH4).

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

D-Biopterin as a Biomarker for Metabolic Disorders: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Biopterin, in its reduced form Tetrahydrobiopterin (BH4), is a critical endogenous cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] Its involvement in the synthesis of neurotransmitters like dopamine and serotonin, and the production of nitric oxide (NO), places it at the center of numerous physiological processes.[2][3] Consequently, dysregulation of this compound metabolism has been implicated in a range of metabolic disorders, including phenylketonuria (PKU), diabetes, and cardiovascular diseases, making it a valuable biomarker for diagnostics and therapeutic monitoring.[1] A deficiency in BH4 can lead to severe neurological symptoms and endothelial dysfunction.

These application notes provide a comprehensive overview of the use of this compound as a biomarker, including detailed protocols for its quantification in biological samples and a summary of its levels in various metabolic conditions.

Data Presentation: this compound Levels in Metabolic Disorders

The concentration of this compound and its related metabolites can vary significantly in different metabolic disorders. The following tables summarize reported values in human samples.

Table 1: Biopterin and Neopterin Levels in Serum/Blood of Patients with Phenylketonuria (PKU)

| Analyte | Patient Group | Mean Concentration (nmol/L) | Control Group (nmol/L) | Reference |

| Biopterin | Classic PKU | Significantly Higher | Normal | |

| Neopterin | Classic PKU | Significantly Higher | Normal | |

| Biopterin | Atypical PKU | Lower | Normal | |

| Neopterin | Atypical PKU | Lower | Normal | |

| Biopterin | Normal Adults | 1.64 µg/L (approx. 6.9 nmol/L) | - | |

| Neopterin | Normal Adults | 5.52 µg/L (approx. 21.8 nmol/L) | - |

Table 2: Biopterin and Neopterin Levels in Urine and Cerebrospinal Fluid (CSF)

| Analyte | Sample Type | Patient Group/Condition | Concentration | Reference |

| Neopterin | Urine | Colorectal Cancer (Poor Prognosis) | > 220 µmol/mol creatinine | |

| Neopterin | CSF | 6-pyruvoyl-tetrahydropterin synthase deficiency | 200 nmol/L (Ref. 7–65 nmol/L) | |

| 5-HIAA | CSF | 6-pyruvoyl-tetrahydropterin synthase deficiency | 148 nmol/L (Ref. 199–608 nmol/L) | |

| Biopterin | Urine | Type 2 Diabetes (Metformin + Vildagliptin) | Significantly higher than Type 1 Diabetes |

Experimental Protocols

Accurate measurement of this compound and its vitamers is crucial for its clinical application. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Measurement of Tetrahydrobiopterin (BH4) in Animal Tissue Samples by HPLC with Electrochemical Detection

This protocol is optimized for the reliable detection of BH4 in tissue samples.

Materials:

-

Homogenization solution: 50 mM potassium phosphate buffer (pH 2.6) with 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA).

-

BH4 and Dihydrobiopterin (BH2) standards.

-

HPLC system with electrochemical detection (ECD).

Procedure:

-

Tissue Preparation:

-

Immediately after sacrifice, wash tissues (e.g., aorta, heart, brain, kidney, liver) in ice-cold homogenization solution.

-

Clean the tissue from extra fat.

-

-

Homogenization:

-

Homogenize the tissue samples in the homogenization solution.

-

-

Sample Storage and Stability:

-

BH4 standards in HCl are stabilized by the addition of DTE and DTPA.

-

Store samples at -80°C for long-term stability. Samples are stable for at least 24 months at this temperature.

-

-

HPLC-ECD Analysis:

-

Use an HPLC system equipped with an electrochemical detector.

-

BH4 is detected at lower potentials (e.g., 150 mV and 280 mV).

-

BH2 is detected at a higher potential (e.g., 600 mV).

-

Generate a standard curve for both BH4 and BH2 in the concentration range of 25 to 150 µM.

-

Protocol 2: Measurement of Biopterin and Neopterin in Serum and Urine by HPLC with Fluorescence Detection

This protocol describes an improved HPLC method for quantifying biopterin and neopterin in serum and urine.

Materials:

-

0.2 mol/L Trichloroacetic acid (TCA) with iodine.

-

Bio-Rad MP-50 cation-exchange columns.

-

Reversed-phase HPLC system with a fluorescence detector.

-

Guard column.

Procedure:

-

Sample Preparation:

-

Acidify serum or urine specimens.

-

Treat with iodine in 0.2 mol/L TCA to oxidize reduced pterins.

-

Partially purify the samples using Bio-Rad MP-50 cation-exchange columns. A Baker-10 SPE System can be used for a simplified, single-step sample preparation.

-

-

HPLC-Fluorescence Analysis:

-

Analyze the purified samples by reversed-phase HPLC with fluorometric detection.

-

Use a guard column to enhance analytical column stability and analyte recovery.

-

The minimal detectable concentration of biopterin is approximately 0.3 µg/L in a 50 µL injection.

-

Signaling Pathways and Experimental Workflows

This compound (BH4) Synthesis and Recycling Pathways

The intracellular concentration of BH4 is tightly regulated by de novo synthesis, salvage, and recycling pathways.

Caption: this compound (BH4) metabolism pathways.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound and its metabolites in biological samples involves several key steps from sample collection to data analysis.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a promising biomarker for a variety of metabolic disorders. Its quantification can provide valuable insights into disease pathogenesis and response to therapy. The protocols and data presented here offer a foundation for researchers and clinicians to incorporate this compound analysis into their studies and diagnostic procedures. Further research is warranted to establish standardized reference ranges for different populations and disease states.

References

D-Biopterin Administration in Animal Models of Neurological Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Biopterin, in its reduced form tetrahydrobiopterin (BH4), is an essential endogenous cofactor for several aromatic amino acid hydroxylases crucial for the synthesis of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2][3] It is also a cofactor for nitric oxide synthases (NOS). Dysregulation of BH4 metabolism has been implicated in the pathophysiology of various neurological disorders, making it a person of interest for therapeutic intervention. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models of neurological diseases, summarizing key findings and methodologies from published studies.

Signaling Pathways Involving this compound

This compound is central to two critical pathways in the nervous system: neurotransmitter synthesis and nitric oxide production.

This compound Dependent Neurotransmitter Synthesis

BH4 is a mandatory cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[2][4] Dopamine is a precursor for norepinephrine and epinephrine. Deficiencies in BH4 can lead to reduced production of these vital neurotransmitters, contributing to the symptoms of various neurological disorders.

This compound in Nitric Oxide Synthesis